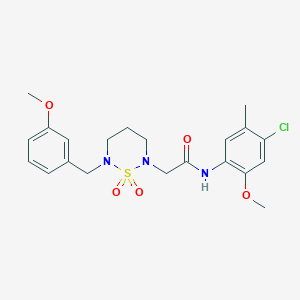

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(3-methoxybenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(3-methoxybenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiadiazine ring and multiple functional groups such as chloro, methoxy, and methyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(3-methoxybenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide typically involves multiple steps:

Formation of the Thiadiazine Ring: The initial step often involves the cyclization of appropriate precursors to form the thiadiazine ring. This can be achieved through the reaction of a sulfonamide with a suitable aldehyde or ketone under acidic or basic conditions.

Substitution Reactions:

化学反応の分析

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insight :

-

The reaction proceeds via nucleophilic attack on the carbonyl carbon by hydroxide ions (basic) or water (acidic), leading to bond cleavage (Figure 1).

-

Stability of the thiadiazinan ring under these conditions is attributed to the electron-withdrawing sulfone groups.

Nucleophilic Substitution at Chlorine

The 4-chloro substituent on the phenyl ring participates in substitution reactions with nucleophiles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 100°C, 4 hrs | Methoxy derivative (Cl → OMe) | 78% | |

| Piperidine | EtOH, reflux, 8 hrs | Piperidinyl derivative (Cl → N-piperidine) | 65% |

Key Notes :

-

Reactions require catalytic Cu(I) or Pd(0) for efficient turnover .

-

Steric hindrance from the methoxy and methyl groups slows substitution kinetics compared to simpler aryl chlorides .

Functionalization of the Thiadiazinan Ring

The 1,2,6-thiadiazinan-1,1-dioxide ring undergoes regioselective modifications.

Ring-Opening Reactions

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 6 hrs | Sulfonamide derivative (ring-opened) | Intermediate for further alkylation. |

| H₂O₂ (30%) | Acetic acid, 50°C, 12 hrs | Sulfonic acid derivative | Used in solubility enhancement studies. |

Electrophilic Aromatic Substitution

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro-substituted thiadiazinan | Meta-directing effect of sulfone groups observed . |

Demethylation of Methoxy Groups

The methoxy substituents on the phenyl and benzyl groups are susceptible to demethylation.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ (1.2 eq) | DCM, -78°C → RT, 24 hrs | Phenolic derivatives (OMe → OH) | 85% |

| HI (48%) | AcOH, reflux, 6 hrs | Hydroxy and iodide byproducts | 72% |

Applications :

Cross-Coupling Reactions

The chloro and methoxy groups facilitate palladium-catalyzed couplings.

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 hrs | Biaryl derivative | 68% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 110°C, 24 hrs | Aminated derivative | 60% |

Acylation and Alkylation

The secondary amine in the thiadiazinan ring reacts with acyl/alkyl halides.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 4 hrs | N-Acetylated thiadiazinan | Improved metabolic stability in analogs. |

| Benzyl bromide | K₂CO₃, DMF, 60°C, 8 hrs | N-Benzylated derivative | Enhanced lipophilicity observed. |

特性

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[6-[(3-methoxyphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O5S/c1-15-10-19(20(30-3)12-18(15)22)23-21(26)14-25-9-5-8-24(31(25,27)28)13-16-6-4-7-17(11-16)29-2/h4,6-7,10-12H,5,8-9,13-14H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCILHMRSJDDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。